molecular formula C10H9NO2S B3333463 Ethyl thieno[2,3-b]pyridine-5-carboxylate CAS No. 99429-77-3

Ethyl thieno[2,3-b]pyridine-5-carboxylate

Cat. No. B3333463
CAS RN: 99429-77-3
M. Wt: 207.25 g/mol
InChI Key: PBSNIODLDCURGJ-UHFFFAOYSA-N
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Description

Ethyl thieno[2,3-b]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H9NO2S . It has been used in the synthesis of new condensed thieno[2,3-b]pyridines .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, substituted aldehydes are refluxed with HCl in DMF, followed by reflux with POCl3. The product is then refluxed with morpholine in a mixture of absolute ethanol and isopropanol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene ring fused with a pyridine ring .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with active halo compounds to form new condensed thieno[2,3-b]pyridines . It can also undergo ring closure when boiled in a solution of sodium ethoxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For example, it has a molecular weight of 195.242 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Convenient Synthesis and Reactions : A study demonstrated the synthesis of various functionalized thieno[2,3-b]dipyridines, including Ethyl thieno[2,3-b]pyridine-5-carboxylate derivatives. These derivatives were used to create a range of thieno[2,3-b]dipyridine systems with heterocyclic rings attached or fused at specific positions (El-Dean et al., 2009).

Development of Novel Compounds

  • Synthesis of Heterocyclic Compounds : this compound has been used in the synthesis of new ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidines. These compounds and their intermediates have been characterized for potential applications in various fields (Ahmed, 2003).

Pharmaceutical Research

  • Synthesis for Drug Analogs : Research involved synthesizing an analog of nalidixic acid, a known antibacterial agent, using a derivative of this compound. The resulting compound exhibited weak antibacterial activity against pathogens like S. Aureus and E. Coli (Bacon & Daum, 1991).

Advanced Material Synthesis

  • Development of Cycloalka[e]thieno[2,3-b]pyridine Moieties : In another study, derivatives of this compound were used to synthesize cycloalkapyrido-thienopyrimidines and cycloalkapyridothienotriazinones. These compounds have potential applications in material sciences (Al‐Sehemi & Bakhite, 2005).

Photophysical Properties

  • Exploring Spectral-Fluorescent Properties : Research on a series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, synthesized from this compound, studied their spectral-fluorescent properties. This research is significant in the field of photophysics (Ershov et al., 2019).

Crystallographic Studies

  • X-Ray Crystallographic Analysis : Studies have been conducted on the crystal structures of various thienopyridine derivatives, including ethyl thieno[2,3-b]pyridine-3-carboxylate. These studies provide insight into the planarity and bond lengths of thienopyridine ring systems, essential for understanding their chemical properties and applications (Klemm et al., 1999).

Anticancer Research

  • Cytotoxicity Studies : Research on substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates, derived from this compound, evaluated their in vitro cytotoxicity. These compounds showed potential as anti-cancer agents, especially against leukemia cells (Al-Trawneh et al., 2021).

Mechanism of Action

While the exact mechanism of action of Ethyl thieno[2,3-b]pyridine-5-carboxylate is not clear, some derivatives of thieno[2,3-b]pyridine have been found to exhibit antiproliferative activity against certain cancer cell lines. They are thought to act by inhibiting PI3K, a lipid kinase involved in cancer progression .

Future Directions

The future directions for research on Ethyl thieno[2,3-b]pyridine-5-carboxylate could involve further exploration of its biological activities. For instance, its potential as an anticancer agent could be investigated further . Additionally, new synthetic methods could be developed to improve its synthesis .

properties

IUPAC Name

ethyl thieno[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-5-7-3-4-14-9(7)11-6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSNIODLDCURGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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